

# Chemical structure and properties of Etripamil hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Etripamil Hydrochloride

# **Executive Summary**

Etripamil is a novel, investigational, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2] Developed by Milestone Pharmaceuticals, it is designed for patient self-administration to terminate episodes of paroxysmal supraventricular tachycardia (PSVT) in an at-home setting.[1][3][4] As a non-dihydropyridine phenylalkylamine, etripamil's mechanism of action involves blocking slow inward calcium channels in the atrioventricular (AV) node, thereby slowing conduction and prolonging the refractory period to restore normal sinus rhythm.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, clinical trial data, and key experimental methodologies related to **Etripamil hydrochloride**.

# **Chemical Identity and Physicochemical Properties**

**Etripamil hydrochloride** is the salt form of etripamil, a new chemical entity. Its chemical and physical properties are summarized below.

#### **Chemical Structure and Identifiers**

The fundamental chemical identifiers for Etripamil and its hydrochloride salt are presented in Table 1.



| Identifier        | Value                                                                                                                             |  |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|--|--|
| IUPAC Name        | methyl (S)-3-(2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl) (methyl)amino)ethyl)benzoate hydrochloride[8]                    |  |  |
| Systematic Name   | Benzoic acid, 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]-, methyl ester, hydrochloride (1:1)[9] |  |  |
| CAS Number        | 2560549-35-9 (HCl Salt)[8][9]; 1593673-23-4<br>(Free Base)[10]                                                                    |  |  |
| Molecular Formula | C27H37CIN2O4[8]                                                                                                                   |  |  |
| Molecular Weight  | 489.05 g/mol [8][9]                                                                                                               |  |  |
| Synonyms          | (-)-MSP-2017 HCl; MSP-2017; Etripamil HCl[8]                                                                                      |  |  |
| Stereochemistry   | (S)-enantiomer, Absolute[9][11]                                                                                                   |  |  |

**Physicochemical Properties** 

| Property   | Description                                                                                                                                                                |  |  |
|------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Appearance | Solid powder (for free base)[10]                                                                                                                                           |  |  |
| Solubility | Free Base: Soluble in DMSO, not in water.[10] A clear solution of ≥ 3 mg/mL is achievable in formulations containing 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |  |  |

# **Pharmacology and Mechanism of Action**

Etripamil is classified as a selective L-type calcium channel blocker with direct cardiac effects. [1][5][12]

## **Mechanism of Action**



Etripamil's therapeutic effect is derived from its selective inhibition of L-type calcium channels, which are crucial for electrical signal propagation in cardiac tissue.[1] During a PSVT episode, an abnormal re-entrant electrical circuit, typically involving the AV node, causes a rapid heart rate.[1][7] By blocking these calcium channels, etripamil slows electrical conduction through the AV node and prolongs the AV nodal refractory period.[7] This action interrupts the re-entrant circuit, allowing the heart to return to a normal sinus rhythm.[1]





Click to download full resolution via product page

Caption: Mechanism of action of Etripamil in terminating PSVT.

#### **Pharmacokinetics**

Etripamil is formulated as a nasal spray for rapid, non-invasive administration.[1][3] Key pharmacokinetic parameters are:

- Absorption: Rapidly absorbed through the nasal mucosa, with a time-to-peak plasma concentration of approximately 8 minutes.[1][3][7]
- Half-life: Exhibits a short duration of action with a half-life of about 20 minutes.[7]
- Metabolism: Primarily metabolized by ubiquitous serum esterases into an inactive carboxylic acid metabolite, minimizing the potential for prolonged side effects.[3][7]

# **Clinical Efficacy and Safety**

Etripamil has been evaluated in multiple clinical trials for the treatment of PSVT.[1][13][14]

### **Efficacy Data**

The pivotal Phase 3 RAPID trial demonstrated a statistically significant and clinically meaningful benefit for etripamil.[13] A meta-analysis of randomized controlled trials further supports its efficacy.[15]

Table 2: Summary of Conversion to Sinus Rhythm in PSVT Patients



| Time Point    | Etripamil<br>Group | Placebo<br>Group | Hazard<br>Ratio / Risk<br>Ratio | p-value | Source                |
|---------------|--------------------|------------------|---------------------------------|---------|-----------------------|
| Within 30 min | 64.3%              | 31.2%            | HR = 2.62                       | <0.001  | RAPID<br>Trial[13]    |
| At 15 min     | 46.3%              | 26.0%            | RR = 1.84                       | -       | Meta-<br>analysis[15] |
| At 30 min     | 52.3%              | 27.7%            | -                               | -       | Meta-<br>analysis[15] |
| At 60 min     | 60.9%              | 46.6%            | RR = 1.24                       | -       | Meta-<br>analysis[15] |

Pooled data from the NODE-301 and RAPID trials also showed that etripamil treatment led to a significant reduction in the need for additional medical interventions and emergency department visits.[13]

### **Safety and Tolerability**

Across clinical studies, etripamil has demonstrated a consistent and acceptable safety profile for unsupervised self-administration.[7][13] The most frequently reported adverse events were mild and transient, localized to the administration site.[4] These included symptoms such as runny nose, nasal congestion, and nasal discomfort.[4]

# Experimental Protocols and Methodologies Synthesis of Etripamil Hydrochloride

The synthesis of etripamil is a multi-step process. A representative, though not exhaustive, pathway involves:

- Intermediate Synthesis: Synthesis of methyl 3-(2-aminoethyl)benzoate from methyl 3-(cyanomethyl)benzoate via reduction using sodium borohydride and trifluoroacetic acid.[16]
- Side-Chain Construction: Preparation of the 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl side chain, for example, by reacting (3,4-Dimethoxyphenyl)acetonitrile with 2-bromopropane



in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS).[16]

Coupling and Finalization: The amino intermediate is coupled with the prepared side chain.
 The resulting compound is then converted to the hydrochloride salt.[16]

### **Preclinical Safety and Pharmacology**

Preclinical evaluation was conducted in cynomolgus monkeys to assess safety and cardiovascular effects.

- Methodology: Conscious, telemetered monkeys received intravenous (0-0.3 mg/kg) or intranasal (1.9-5.7 mg/kg) doses of etripamil.[2][17] Long-term safety studies involved weekly intranasal administration for 26 doses.[2][17]
- Observations: Intravenous administration resulted in a dose-dependent decrease in systolic blood pressure and an increase in heart rate and PR interval.[2] Long-term intranasal dosing was generally well-tolerated, with transient local effects like runny nose and sneezing noted at doses ≥1.9 mg/kg. No significant systemic abnormalities were observed.[2][17]

## Clinical Trial Design (NODE-301 / RAPID Trials)

The Phase 3 trials were designed to evaluate the efficacy and safety of etripamil in an at-home, real-world setting.

- Design: Multicenter, randomized, double-blind, placebo-controlled studies.[13][15]
- Patient Population: Patients with a history of PSVT.[4]
- Protocol:
  - Patients experiencing symptoms of a PSVT episode were instructed to use a home electrocardiogram monitor.[4]
  - Upon confirming PSVT, patients would self-administer an initial 70 mg dose of etripamil or a placebo via nasal spray.
  - If symptoms did not resolve within 10 minutes, patients were directed to administer a second dose.[13]



The primary endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes.[13]





Click to download full resolution via product page

Caption: Simplified workflow for patient actions in at-home PSVT trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Etripamil used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. milestonepharma.com [milestonepharma.com]
- 4. Weill Cornell-led trial of etripamil shows promise for PSVT [clinicaltrialsarena.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Etripamil hydrochloride CAS 2560549-35-9 DC Chemicals [dcchemicals.com]
- 7. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. GSRS [precision.fda.gov]
- 10. medkoo.com [medkoo.com]
- 11. GSRS [precision.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. corxelbio.com [corxelbio.com]
- 14. milestonepharma.com [milestonepharma.com]
- 15. mdpi.com [mdpi.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure and properties of Etripamil hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15616061#chemical-structure-and-properties-of-etripamil-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com